molecular formula C10H13NO2 B8053028 (R)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide

(R)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide

Cat. No. B8053028
M. Wt: 179.22 g/mol
InChI Key: RAPXOLIRIJRICD-SECBINFHSA-N
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Description

(R)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Radiosynthesis applications: Radiosynthesis of chloroacetanilide herbicides, such as acetochlor, which is chemically related to "(R)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide," has been studied for understanding their metabolism and mode of action (Latli & Casida, 1995).

  • Dynamic NMR properties: The compound 2-(benzylideneamino)-N-[(R)-2-hydroxy-2-methyl-1-phenylpropyl] acetamide, which is structurally similar to "(R)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide," exhibits interesting dynamic NMR properties (Samimi et al., 2010).

  • Muscarinic receptor antagonism: (2R)-2-[(1R)-3, 3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides have been synthesized and evaluated as potent, long-acting, orally active muscarinic M(3) receptor antagonists, with applications in treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders (Mitsuya et al., 2000).

  • Detrusor overactivity treatment: Research on N-(4-amino-2-butynyl)acetamide derivatives for their inhibitory activity on detrusor contraction, with potential applications in treating overactive detrusor, is another area where similar compounds have been investigated (Take et al., 1992).

  • Antimicrobial activity: Synthesis and antimicrobial evaluation of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues demonstrate potential biological activity against various microbial strains (Jayadevappa et al., 2012).

  • Anticonvulsant activity: Omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives have been synthesized and evaluated for their anticonvulsant activity, with some compounds in this series showing promising results (Soyer et al., 2004).

  • Anticonvulsant and pain-attenuating properties: Primary amino acid derivatives, such as N'-benzyl 2-substituted 2-amino acetamides, have been shown to possess significant anticonvulsant activities and pain-attenuating properties (King et al., 2011).

properties

IUPAC Name

(2R)-2-hydroxy-N,N-dimethyl-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(2)10(13)9(12)8-6-4-3-5-7-8/h3-7,9,12H,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPXOLIRIJRICD-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)[C@@H](C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Guyon, A Boussonniere… - The Journal of Organic …, 2017 - ACS Publications
A new class of chiral 1,2-amino ether ligands, readily accessible from naturally occurring α-amino- or α-hydroxy acids, was found to provide high levels of both conversion and …
Number of citations: 15 pubs.acs.org

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